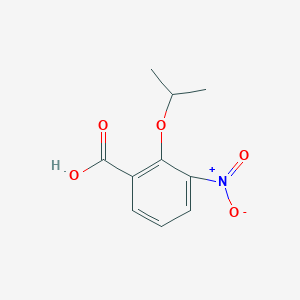

3-nitro-2-(propan-2-yloxy)benzoic acid

描述

属性

IUPAC Name |

3-nitro-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(2)16-9-7(10(12)13)4-3-5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVRRWKNAJCNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284457 | |

| Record name | 3-nitro-2-propan-2-yloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81957-22-4 | |

| Record name | NSC37274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitro-2-propan-2-yloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitro 2 Propan 2 Yloxy Benzoic Acid

Established Synthetic Pathways Towards 3-Nitro-2-(propan-2-yloxy)benzoic Acid

Precursor Selection and Starting Materials

The choice of starting materials is dictated by the chosen synthetic route. Two plausible pathways are generally considered:

Pathway A: Etherification of a Nitrophenol Derivative: This approach commences with a commercially available or readily synthesized nitrophenol. The key starting material for this route is 2-hydroxy-3-nitrobenzoic acid . The synthesis of this precursor itself typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid).

Pathway B: Nitration of an Alkoxybenzoic Acid Derivative: This pathway begins with the etherification of a hydroxybenzoic acid, followed by nitration. The primary starting material for this route is 2-hydroxybenzoic acid (salicylic acid) . This is first converted to the intermediate, 2-(propan-2-yloxy)benzoic acid .

The selection between these pathways often depends on the commercial availability and cost of the starting materials, as well as the anticipated yields and selectivities of the subsequent reaction steps.

Table 1: Key Precursors and Intermediates

| Compound Name | Structure | Role in Synthesis |

| 2-Hydroxy-3-nitrobenzoic acid |  | Starting material in Pathway A |

| 2-Hydroxybenzoic acid (Salicylic acid) |  | Starting material in Pathway B |

| 2-(Propan-2-yloxy)benzoic acid |  | Intermediate in Pathway B |

Reaction Conditions and Catalytic Systems

The specific reaction conditions are tailored to each synthetic step.

For the etherification step (Williamson Ether Synthesis): This reaction is a cornerstone in the formation of the ether linkage. It typically involves the deprotonation of the hydroxyl group of the phenolic starting material to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Reagents: The phenolic precursor (either 2-hydroxy-3-nitrobenzoic acid or 2-hydroxybenzoic acid) is treated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. The alkylating agent is typically an isopropyl halide, such as 2-bromopropane or 2-iodopropane .

Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are commonly employed to facilitate the Sₙ2 reaction.

Catalysis: While not always necessary, phase-transfer catalysts can be employed to enhance the reaction rate, particularly in biphasic systems.

For the nitration step: The introduction of the nitro group onto the aromatic ring is a classic electrophilic aromatic substitution reaction.

Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent. kbr.comquora.com Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). kbr.comquora.com

Solvents: Often, the reaction is carried out in an excess of sulfuric acid which also serves as the solvent. In some cases, an inert organic solvent may be used.

Temperature Control: Nitration reactions are typically exothermic and require careful temperature control, often being carried out at low temperatures (e.g., 0-10 °C) to prevent over-nitration and side reactions. truman.edu

The regioselectivity of the nitration of 2-(propan-2-yloxy)benzoic acid is a critical aspect. The -O-isopropyl group is an ortho-, para-director, while the -COOH group is a meta-director. The desired 3-nitro product is ortho to the activating isopropoxy group and meta to the deactivating carboxylic acid group, suggesting that the directing effects of the substituents are convergent and favor the formation of the desired isomer.

Strategies for Optimization of Yield and Purity in the Preparation of this compound

Optimizing the yield and purity of the final product requires careful consideration of several factors for each reaction step.

In Williamson Ether Synthesis:

Choice of Base and Solvent: The selection of a non-nucleophilic base and an appropriate polar aprotic solvent is crucial to favor the Sₙ2 reaction over potential side reactions like elimination, especially when using a secondary alkyl halide like 2-bromopropane.

Temperature and Reaction Time: Careful control of the reaction temperature and monitoring the reaction progress can prevent decomposition and the formation of byproducts.

In Nitration:

Control of Reaction Temperature: Maintaining a low temperature is paramount to prevent the formation of dinitro- or other over-nitrated products, as well as oxidative side reactions. truman.edu

Stoichiometry of Reagents: The ratio of nitric acid to the substrate and the concentration of sulfuric acid must be carefully controlled to achieve mono-nitration with high selectivity. quora.com

Purification Techniques: Recrystallization from a suitable solvent system is a common and effective method for purifying the final product and removing any isomeric impurities.

Table 2: Summary of Reaction Conditions for a Plausible Synthetic Pathway (Pathway B)

| Step | Reaction | Key Reagents | Typical Solvents | Key Parameters to Optimize |

| 1 | Etherification of 2-hydroxybenzoic acid | 2-Hydroxybenzoic acid, 2-Bromopropane, K₂CO₃ | DMF, Acetone | Temperature, Reaction time, Base stoichiometry |

| 2 | Nitration of 2-(propan-2-yloxy)benzoic acid | 2-(Propan-2-yloxy)benzoic acid, HNO₃, H₂SO₄ | Sulfuric acid | Temperature, Nitrating agent concentration |

Advanced and Green Chemistry Approaches in the Synthesis of Benzoic Acid Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Environmentally Benign Synthetic Protocols

Several green alternatives to traditional synthetic methods are being explored for the synthesis of benzoic acid derivatives.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can significantly enhance reaction rates and yields in various organic transformations, including Williamson ether synthesis. researchgate.netmdpi.com This technique can often lead to shorter reaction times and milder reaction conditions.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes the environmental impact associated with solvent use and disposal. leadingedgeonly.com Solid-state reactions or reactions that proceed in a melt of the reactants are examples of solvent-free approaches that have been successfully applied to nitration. leadingedgeonly.com

Novel Methodologies for Nitrobenzoic Acid Synthesis

The development of new nitration methods is a key area of research in green chemistry, aiming to replace the hazardous and waste-generating mixed acid system.

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, sulfated zirconia, or supported acids on silica, offers several advantages over traditional liquid acids. nih.govresearchgate.net These catalysts are often reusable, non-corrosive, and can lead to higher selectivity. nih.govresearchgate.net They can be easily separated from the reaction mixture, simplifying the work-up procedure and reducing waste. nih.govresearchgate.net

Catalytic Nitration with Greener Oxidants: Research is ongoing to develop catalytic systems that can utilize less hazardous nitrating agents or oxidants. For example, processes using nitrogen dioxide with oxygen as the terminal oxidant are being explored as alternatives to nitric acid. google.com

Table 3: Comparison of Traditional and Green Synthesis Approaches

| Feature | Traditional Methods | Green Chemistry Approaches |

| Nitrating Agent | Concentrated HNO₃/H₂SO₄ | Solid acid catalysts, N₂O₄/O₂ |

| Solvents | Often excess strong acid or organic solvents | Solvent-free conditions, aqueous media |

| Energy Input | Conventional heating | Ultrasound, Microwave irradiation |

| Waste Generation | Significant acidic waste | Minimal waste, recyclable catalysts |

| Safety | Hazardous reagents, exothermic reactions | Milder conditions, less hazardous materials |

Considerations for Industrial Scale-Up of this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces a host of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Process Safety and Hazard Management: The industrial synthesis involves handling highly corrosive and reactive substances. Concentrated nitric and sulfuric acids are key reagents in the nitration step, which is a highly exothermic reaction. unacademy.com Runaway reactions are a significant risk, necessitating robust temperature control systems, such as reactor cooling jackets and emergency quenching protocols. ethernet.edu.et The use of flammable organic solvents also requires adherence to strict safety protocols for storage, handling, and recovery to prevent fires and explosions.

Isomer Separation and Purification: The separation of the 3-nitro and 5-nitro isomers is a critical challenge in the industrial production of this compound. doi.org While laboratory-scale separation can be achieved through techniques like column chromatography, these methods are often not feasible for large-scale production due to high costs and solvent consumption. quora.com Industrial separation strategies may include fractional crystallization, which relies on differences in the solubility of the isomers in a particular solvent system, or preparative high-performance liquid chromatography (HPLC) for high-purity applications, though the latter is generally more expensive. doi.orgnih.gov

Waste Management and Environmental Impact: The nitration process, in particular, generates significant quantities of acidic wastewater. unacademy.com Environmental regulations necessitate the neutralization of this waste before discharge, which can be a costly process. unacademy.com Developing greener synthetic routes that minimize waste generation is a key goal in modern chemical manufacturing. This could involve the use of alternative nitrating agents or catalyst systems that improve selectivity and reduce the amount of acid required. nih.govgoogle.com Solvent recovery and recycling are also essential to minimize the environmental footprint and reduce operational costs.

The following table summarizes the key considerations for the industrial scale-up of this compound production.

| Consideration | Key Challenges | Potential Solutions |

| Process Safety | Handling of corrosive acids, exothermic reactions, flammable solvents. | Robust reactor design with efficient cooling, automated control systems, emergency shutdown procedures, adherence to safety regulations. |

| Process Optimization | Maximizing yield and regioselectivity, minimizing reaction times. | Design of Experiments (DoE) to optimize reaction parameters, use of process analytical technology (PAT) for real-time monitoring. |

| Isomer Separation | Efficient and cost-effective separation of 3-nitro and 5-nitro isomers. | Development of optimized fractional crystallization protocols, exploring alternative separation technologies like simulated moving bed (SMB) chromatography. |

| Waste Management | Generation of acidic wastewater and organic solvent waste. | Neutralization and treatment of acidic effluents, implementation of solvent recovery and recycling systems, investigation of greener synthetic methodologies. |

| Economic Viability | High cost of raw materials, energy, and waste treatment. | Process optimization to improve efficiency, sourcing of cost-effective raw materials, minimizing waste to reduce disposal costs. |

Chemical Transformations and Derivatization Strategies of 3 Nitro 2 Propan 2 Yloxy Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification in 3-nitro-2-(propan-2-yloxy)benzoic acid. Standard transformations of carboxylic acids can be readily applied to this molecule to generate a variety of derivatives.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.netmdpi.com For instance, reacting this compound with an alcohol (R-OH) under acidic conditions (e.g., concentrated sulfuric acid) will yield the corresponding alkyl 3-nitro-2-(propan-2-yloxy)benzoate. The use of an entraining liquid to remove water by azeotropic distillation can drive the reaction to completion. doubtnut.com

Amide Formation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. ijpsjournal.comlibretexts.org Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can generate 3-nitro-2-(propan-2-yloxy)benzoyl chloride. ijpsjournal.com This acyl chloride can then be reacted with a primary or secondary amine to form the desired amide. google.com Direct condensation with an amine is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Table 1: Common Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Alkyl 3-nitro-2-(propan-2-yloxy)benzoate |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 3-Nitro-2-(propan-2-yloxy)benzoyl chloride |

| Amide Formation | 1. SOCl₂ 2. Amine (R'R''NH) | N,N-Disubstituted-3-nitro-2-(propan-2-yloxy)benzamide |

Reactions Involving the Nitro Group (e.g., Reduction, Electrophilic Aromatic Substitution)

The nitro group is a key functional handle that significantly influences the reactivity of the aromatic ring and can be transformed into other functional groups.

Reduction: The most significant reaction of the nitro group in this context is its reduction to an amino group, which yields 3-amino-2-(propan-2-yloxy)benzoic acid. This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the molecule's electronic properties and opening up new synthetic pathways. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. mdpi.comnih.gov Another widely used method is the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. nih.gov

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

| H₂/Pd/C | Catalytic hydrogenation, a common and efficient method. nih.gov |

| Fe/HCl or Fe/NH₄Cl | Metal-acid reduction, often used for its cost-effectiveness. nih.gov |

| SnCl₂/HCl | Stannous chloride reduction, a classic method. nih.gov |

| Catalytic Transfer Hydrogenation | Uses a hydrogen donor like ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C). mdpi.com |

The presence of the nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution due to its powerful electron-withdrawing nature. youtube.comcognitoedu.org

Reactions Involving the Isopropoxy Moiety

The isopropoxy group is an ether linkage and is generally stable under many reaction conditions. However, under forcing conditions, ether cleavage can occur. Typically, this requires strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). Such a reaction would convert the isopropoxy group to a hydroxyl group, yielding 3-nitro-2-hydroxybenzoic acid. This transformation is generally not the primary focus of derivatization for this molecule due to the robustness of the ether linkage.

Functionalization and Modification of the Aromatic Ring

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director. youtube.comminia.edu.eg The carboxylic acid group is also deactivating and meta-directing. The isopropoxy group, being an alkoxy group, is an activating group and an ortho-, para-director.

This compound as a Versatile Synthetic Intermediate

The true synthetic utility of this compound is realized after the reduction of its nitro group to form 3-amino-2-(propan-2-yloxy)benzoic acid. This resulting anthranilic acid derivative is a valuable precursor for the synthesis of various heterocyclic systems and complex organic molecules. ijpsjournal.comcore.ac.uk

3-Amino-2-(propan-2-yloxy)benzoic acid, derived from the parent nitro compound, is a key building block for a variety of fused heterocyclic systems, many of which are scaffolds for biologically active compounds. ijpsjournal.comcore.ac.uk

Benzoxazinones: Anthranilic acid derivatives can be cyclized to form benzoxazinones. For example, reaction with acetic anhydride (B1165640) can yield the corresponding 2-methyl-4H-3,1-benzoxazin-4-one derivative. core.ac.uk

Quinazolinones: These benzoxazinones can be further reacted with hydrazine (B178648) or primary amines to produce quinazolinones, a class of compounds with a broad range of pharmacological activities. core.ac.uk

Benzodiazepines: Anthranilic acids are also classical starting materials for the synthesis of benzodiazepines, a class of psychoactive drugs. ijpsjournal.comnih.govresearchgate.net The synthesis often involves condensation with an appropriate partner followed by cyclization. nih.gov

Quinolines: Through multi-component reactions, such as the Doebner reaction, anthranilic acid derivatives can be used to synthesize quinoline-4-carboxylic acids. nih.gov

The structural framework of this compound and its amino derivative makes it a useful component in the construction of more elaborate molecules. The nitro group itself is recognized as a valuable scaffold in the synthesis of new bioactive molecules due to its electronic properties and its ability to participate in redox reactions within biological systems. nih.gov

The ability to introduce diverse substituents through the carboxylic acid and amino functionalities allows for the creation of libraries of compounds for screening in drug discovery programs. For instance, the amino group can be acylated, alkylated, or used in coupling reactions, while the carboxylic acid can be converted into a wide range of esters and amides. This versatility allows for the systematic modification of the molecule's properties, which is a key strategy in medicinal chemistry. The anthranilic acid core is a precursor to many natural products, particularly alkaloids. core.ac.uk

Derivatization Towards Compounds with Specific Chemical Properties

The strategic derivatization of this compound is a key approach to developing novel molecules with tailored chemical properties, particularly for applications in medicinal chemistry and materials science. The presence of three distinct functional groups—the carboxylic acid, the nitro group, and the isopropoxy group on the aromatic ring—offers a versatile platform for a variety of chemical transformations. Research in related substituted benzoic acids has demonstrated that modifications at these positions can significantly influence the biological activity and physicochemical characteristics of the resulting compounds.

A primary strategy in the derivatization of this compound involves the transformation of its functional groups to create analogues with potential therapeutic applications, such as kinase inhibitors. The general approach often begins with the reduction of the nitro group to an amine, followed by amide bond formation.

Reduction of the Nitro Group

The conversion of the 3-nitro group to a 3-amino group is a critical step, as the resulting 3-amino-2-(propan-2-yloxy)benzoic acid is a valuable intermediate for further functionalization. This transformation significantly alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing group into a strongly electron-donating and activating group. This change is pivotal for the biological activity of many kinase inhibitors. Common methods for this reduction include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using metals like iron, tin, or zinc in an acidic medium.

Amide Bond Formation

The carboxylic acid functionality of this compound and its aminated derivative is readily converted into a wide array of amides. This is a well-established method in the synthesis of bioactive molecules, including potent enzyme inhibitors. The reaction typically involves the coupling of the benzoic acid derivative with a diverse range of primary or secondary amines using a coupling agent.

The synthesis of 3-substituted benzamide (B126) derivatives has been identified as a promising route to potent Bcr-Abl kinase inhibitors, which are crucial in the treatment of chronic myeloid leukemia. nih.gov By analogy, 3-amino-2-(propan-2-yloxy)benzoic acid can be coupled with various anilines and heterocyclic amines to generate a library of candidate compounds. The nature of the substituent on the amine coupling partner is crucial for the biological activity of the final compound.

A general synthetic scheme for the derivatization of this compound towards potential kinase inhibitors is outlined below:

Step 1: Reduction of the Nitro Group. this compound is reduced to 3-amino-2-(propan-2-yloxy)benzoic acid.

Step 2: Amide Coupling. The resulting amino-benzoic acid derivative is then coupled with a selected amine (R-NH₂) in the presence of a coupling agent to yield the final N-substituted benzamide.

The table below illustrates the types of derivatives that can be synthesized through this strategy, based on established synthetic routes for similar bioactive compounds.

| Starting Material | Reagents and Conditions | Intermediate | Coupling Partner (R-NH₂) example | Final Product | Potential Chemical Property |

| This compound | 1. H₂, Pd/C, Ethanol | 3-amino-2-(propan-2-yloxy)benzoic acid | 4-(pyridin-3-yl)pyrimidin-2-amine | N-(4-(pyridin-3-yl)pyrimidin-2-yl)-3-amino-2-(propan-2-yloxy)benzamide | Kinase Inhibition |

| This compound | 1. Fe, NH₄Cl, Ethanol/H₂O | 3-amino-2-(propan-2-yloxy)benzoic acid | 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)aniline | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-amino-2-(propan-2-yloxy)benzamide | Bcr-Abl Kinase Inhibition |

| This compound | 1. SOCl₂, reflux; 2. Amine | Not applicable | 1-methylpiperazine | (3-nitro-2-(propan-2-yloxy)phenyl)(4-methylpiperazin-1-yl)methanone | Antitumor Agent |

This table presents hypothetical examples based on known chemical transformations of similar compounds.

The specific chemical properties of the resulting derivatives are highly dependent on the nature of the coupled amine. For instance, the incorporation of pyridine (B92270) and pyrimidine (B1678525) moieties is a common feature in many kinase inhibitors as these nitrogen-containing heterocycles can form crucial hydrogen bonds within the ATP-binding site of the target kinase. mdpi.com The isopropoxy group at the 2-position of the benzoic acid ring can also play a significant role in modulating the potency and selectivity of the inhibitor by influencing its conformation and interaction with the enzyme.

Furthermore, direct amidation of this compound without prior reduction of the nitro group can also lead to compounds with interesting chemical properties. While the presence of a nitro group has been shown to decrease the anti-proliferative activity in some N-substituted benzamide derivatives, it is a key feature in other classes of bioactive molecules. nih.gov Aromatic nitro compounds are utilized in a variety of drugs and exhibit a wide range of biological activities.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Nitro 2 Propan 2 Yloxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-nitro-2-(propan-2-yloxy)benzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the acidic proton of the carboxylic acid. The anticipated chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton.

The aromatic region would likely show three signals corresponding to the protons on the benzene (B151609) ring. The presence of the nitro group (a strong electron-withdrawing group) and the isopropoxy and carboxylic acid groups (electron-donating and withdrawing, respectively) leads to a complex splitting pattern.

The isopropoxy group should present as a septet for the single methine proton, due to coupling with the six equivalent methyl protons, and a doublet for the six methyl protons, due to coupling with the single methine proton. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.35 | Doublet | 6H | -CH(CH₃ )₂ |

| 4.85 | Septet | 1H | -CH (CH₃)₂ |

| 7.40 | Triplet | 1H | Aromatic H |

| 7.95 | Doublet of Doublets | 1H | Aromatic H |

| 8.15 | Doublet of Doublets | 1H | Aromatic H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the isopropoxy group.

The carbonyl carbon of the carboxylic acid is typically observed at a downfield chemical shift. The six aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached functional groups. The carbons attached to the nitro and isopropoxy groups will be significantly affected. The two methyl carbons of the isopropoxy group are equivalent and will appear as a single signal, while the methine carbon will have a distinct chemical shift.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 22.0 | -CH(C H₃)₂ |

| 72.5 | -C H(CH₃)₂ |

| 120.5 | Aromatic CH |

| 125.0 | Aromatic C-COOH |

| 128.0 | Aromatic CH |

| 135.0 | Aromatic CH |

| 145.0 | Aromatic C-NO₂ |

| 152.0 | Aromatic C-O |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the coupling between adjacent protons. For instance, it would show a correlation between the methine proton and the methyl protons of the isopropoxy group, and also correlations between the coupled aromatic protons.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, the C-O stretches of the ether and carboxylic acid, and the C-H stretches of the aromatic and aliphatic parts of the molecule.

The O-H stretch of the carboxylic acid is typically a very broad band due to hydrogen bonding. The C=O stretching vibration is a strong, sharp absorption. The asymmetric and symmetric stretches of the nitro group are also expected to be strong absorptions.

Table 3: Hypothetical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3000 (broad) | Strong | O-H stretch (Carboxylic Acid) |

| 2980, 2935 | Medium | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carbonyl) |

| 1600, 1470 | Medium | C=C stretch (Aromatic) |

| 1530 | Strong | Asymmetric N-O stretch (Nitro) |

| 1350 | Strong | Symmetric N-O stretch (Nitro) |

| 1250 | Strong | C-O stretch (Ether) |

FT-Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O tend to be strong in the IR, non-polar and symmetric vibrations are often stronger in the Raman spectrum.

In the FT-Raman spectrum of this compound, the aromatic C=C stretching and the symmetric N-O stretching of the nitro group are expected to be prominent. The C-H stretching vibrations will also be observable.

Table 4: Hypothetical FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3080 | Medium | C-H stretch (Aromatic) |

| 2985, 2940 | Strong | C-H stretch (Aliphatic) |

| 1605 | Strong | C=C stretch (Aromatic) |

| 1355 | Very Strong | Symmetric N-O stretch (Nitro) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No published High-Resolution Mass Spectrometry (HRMS) data for this compound could be found. This type of analysis is crucial for confirming the elemental composition of a molecule by measuring its mass with a very high degree of accuracy. For the molecular formula of the subject compound, C₁₀H₁₁NO₅, the theoretical exact mass could be calculated, but experimental verification from a peer-reviewed source is not available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

There are no available Tandem Mass Spectrometry (MS/MS) studies for this compound. MS/MS analysis involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This technique is instrumental in elucidating the structure of a molecule by revealing the connectivity of its atoms. Without experimental data, a detailed discussion of its fragmentation pathways cannot be provided.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Molecular Geometry

A search of crystallographic databases yielded no entries for the single-crystal X-ray diffraction structure of this compound. This analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and torsion angles.

Analysis of Crystal Packing and Intermolecular Interactions

As no crystal structure has been published, an analysis of the crystal packing and the nature of the intermolecular interactions, such as π-stacking or van der Waals forces, cannot be conducted.

Pi-Pi Stacking and Other Non-Covalent Interactions

The presence of the nitro group often leads to other significant non-covalent interactions. For instance, nitro-π interactions, where the electron-deficient nitro group interacts with an electron-rich aromatic ring of a neighboring molecule, are plausible. Furthermore, the carboxylic acid moiety is a strong hydrogen bond donor and acceptor, typically forming dimeric structures with neighboring carboxylic acid groups through robust O-H···O hydrogen bonds. Other weaker interactions, such as C-H···O and C-H···π interactions involving the aliphatic protons of the isopropoxy group and the aromatic ring, would also be expected to play a role in the three-dimensional packing.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of all close intermolecular contacts.

A hypothetical Hirshfeld surface analysis of This compound would be expected to reveal the following:

d_norm Surface: A map of the normalized contact distance, which highlights regions of significant intermolecular contact. Bright red spots on the d_norm surface would indicate close contacts, likely corresponding to the strong O-H···O hydrogen bonds of the carboxylic acid dimers. Other, less intense red spots could signify C-H···O interactions or close contacts involving the nitro group.

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated. For this molecule, a significant percentage of the surface would likely be attributed to O···H/H···O contacts, representing the carboxylic acid hydrogen bonds. H···H contacts, arising from the isopropoxy and aromatic C-H groups, would also constitute a large portion. C···H/H···C contacts would represent van der Waals interactions, and potential C···C contacts could indicate the presence of π-π stacking. N···O contacts would also be present due to the nitro group.

Below is a hypothetical data table summarizing the likely contributions of various intermolecular contacts to the Hirshfeld surface of This compound , based on analyses of similar structures.

| Interaction Type | Contributing Atoms | Expected Percentage Contribution |

| Hydrogen Bonding | O···H / H···O | 30 - 40% |

| Van der Waals | H···H | 25 - 35% |

| Van der Waals | C···H / H···C | 15 - 25% |

| π-π Stacking | C···C | 2 - 8% |

| Other Contacts | N···O, C···O, N···H, etc. | 5 - 10% |

It must be reiterated that the discussions and data presented above are hypothetical and based on the analysis of structurally related compounds. A definitive and accurate analysis of the intermolecular interactions in This compound can only be achieved through the experimental determination of its crystal structure.

Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound

Therefore, it is not possible to provide an in-depth article on the Density Functional Theory (DFT) studies, including geometry optimization, conformational analysis, Frontier Molecular Orbitals (FMOs), Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, or Mulliken population analysis for this compound.

The scientific community has not published research that would allow for a detailed and accurate discussion of the computational and theoretical aspects of this specific compound. Generating such an article without supporting data would lead to speculation and would not meet the standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary before a comprehensive computational profile of this compound can be compiled.

Computational Chemistry and Theoretical Investigations of 3 Nitro 2 Propan 2 Yloxy Benzoic Acid

Density Functional Theory (DFT) Studies

Spectroscopic Property Simulations (e.g., IR, Raman, NMR)

No published data were found on the theoretical simulation of Infrared (IR), Raman, or Nuclear Magnetic Resonance (NMR) spectra for 3-nitro-2-(propan-2-yloxy)benzoic acid. Such simulations, typically performed using methods like Density Functional Theory (DFT), would provide valuable insight into the vibrational modes and chemical shifts of the molecule, aiding in its experimental identification and characterization.

Thermodynamic Parameters and Stability Analysis (e.g., Enthalpy, Entropy, Heat Capacity, Heat of Formation)

There is no available information regarding the calculated thermodynamic parameters for this compound. These calculations are crucial for understanding the stability of the molecule and predicting its behavior under various temperature and pressure conditions. Key parameters such as the standard enthalpy of formation, entropy, and heat capacity have not been computationally determined or reported.

Bond Dissociation Energies (BDEs)

No computational studies on the bond dissociation energies (BDEs) for this compound could be located. BDE calculations are fundamental for predicting the chemical reactivity of a molecule, identifying the most likely bonds to break during chemical reactions, and understanding potential degradation pathways.

Molecular Docking Studies

Computational Ligand-Protein Interaction Profiling

No molecular docking studies featuring this compound as a ligand have been published. This type of analysis is critical in drug discovery and molecular biology to predict how a molecule might bind to a protein target and to characterize the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Theoretical Binding Affinity Predictions

In the absence of any molecular docking studies, there are consequently no theoretical predictions of the binding affinity (e.g., in kcal/mol) of this compound to any biological target.

Advanced Theoretical Analyses

No advanced theoretical analyses, which might include studies of the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), or reaction mechanism modeling, have been reported in the searched literature for this compound.

Electron Localization Function (ELF) Analysis

Based on a comprehensive search of publicly available scientific literature, no specific studies detailing the Electron Localization Function (ELF) analysis for this compound were found. ELF analysis is a powerful computational method used to visualize and understand chemical bonding in molecules. It maps the probability of finding an electron in the vicinity of a reference electron, providing insights into the nature of covalent bonds, lone pairs, and delocalized electronic systems. While this technique is widely applied in computational chemistry, its specific application to this compound has not been reported in the searched literature.

Local Orbital Locator (LOL) Analysis

Similar to the ELF analysis, no dedicated research articles or computational data concerning the Local Orbital Locator (LOL) analysis of this compound could be located. LOL analysis is another valuable tool in computational chemistry that provides a different perspective on electron localization. It is derived from the kinetic energy density and helps to distinguish between regions of high and low electron localization, thereby identifying bonding and lone pair regions. The absence of specific studies on this compound means that no LOL-based description of its electronic structure is currently available.

Prediction of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of this compound appear to be absent from the available scientific literature. NLO materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO response of molecules. These calculations can provide valuable information about a compound's potential for use in NLO devices. However, no such computational data has been published for this compound.

First-Order Hyperpolarizability Calculations

No studies reporting the calculation of the first-order hyperpolarizability (β) for this compound were identified. The first-order hyperpolarizability is a key parameter that quantifies the second-order NLO response of a molecule, which is responsible for phenomena such as second-harmonic generation. Computational chemistry offers reliable methods for predicting this property. While studies on other nitrobenzoic acid derivatives have shown that the presence of nitro groups can enhance NLO properties, specific calculated values for this compound are not available.

Third-Order Nonlinear Optical Response

There is no available research that details the third-order nonlinear optical response of this compound. The third-order NLO susceptibility (χ(3)) is a measure of a material's ability to modify the third harmonic of incident light and is crucial for applications such as optical switching and data processing. The investigation of this property for the specified compound has not been documented in the searched scientific literature.

Potential Applications and Future Research Directions for 3 Nitro 2 Propan 2 Yloxy Benzoic Acid

Exploration in Materials Science for Advanced Functions (e.g., NLO Materials)

The unique electronic structure of nitrobenzoic acid derivatives makes them intriguing candidates for advanced materials, particularly in the field of nonlinear optics (NLO). NLO materials are crucial for technologies like frequency conversion in lasers. researchgate.net Organic molecules, especially those with electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit significant NLO properties. jhuapl.edu

In 3-nitro-2-(propan-2-yloxy)benzoic acid, the nitro group acts as a strong electron-withdrawing group, while the isopropoxy group is an electron-donating group. This "push-pull" configuration across the aromatic ring can lead to a large molecular hyperpolarizability, a key requirement for second-order NLO activity. The properties of a benzoic acid scaffold can be significantly modified by such substituents. The interplay between the flexible alkoxy group and the rigid nitro and carboxylic acid functionalities is a critical factor in determining potential applications in materials science. Research into related compounds like 2-methyl-4-nitroaniline (B30703) (MNA) has demonstrated the viability of nitroaromatics in NLO applications. jhuapl.edu Future research could involve synthesizing single crystals of this compound and its derivatives to measure their second-harmonic generation (SHG) efficiency and other NLO properties.

Further Development of Efficient and Sustainable Synthetic Methodologies

The synthesis of nitrobenzoic acids traditionally involves the nitration of benzoic acid or the oxidation of nitrotoluenes. wikipedia.orgwikipedia.org For instance, 3-nitrobenzoic acid is typically prepared by the nitration of benzoic acid, which also yields 2-nitro and 4-nitro isomers as byproducts. wikipedia.org Oxidation of p-nitrotoluene using reagents like sodium dichromate and sulfuric acid is another common, though environmentally taxing, route. orgsyn.org

Modern synthetic chemistry emphasizes the development of greener and more efficient methodologies. Research into sustainable alternatives has shown promise. For example, a novel green synthesis of o-nitrobenzoic acid has been developed using aerobic oxidation of o-nitrotoluene with biomimetic iron porphyrin catalysts. researchgate.net Another approach for a related compound, 2-Nitro-4-methylsulfonylbenzoic acid, utilizes hydrogen peroxide as an oxidant, offering a high-efficiency, energy-saving, and environmentally friendly technology. asianpubs.org A method for preparing 3-nitro-4-alkoxybenzoic acid, a close structural analog, focuses on using nitric acid without halogenated hydrocarbon solvents to reduce environmental impact. google.com Future work on this compound should focus on adapting these sustainable principles, potentially through catalytic oxidation or nitration methods that minimize harsh reagents and hazardous waste streams. google.com

Table 2: Comparison of Synthetic Methodologies for Nitrobenzoic Acids

| Method | Starting Material | Reagents/Catalysts | Key Advantages/Disadvantages |

| Classical Nitration | Benzoic Acid | Nitric Acid, Sulfuric Acid | Established method; produces isomeric mixtures and acidic waste. wikipedia.org |

| Classical Oxidation | p-Nitrotoluene | Sodium Dichromate, Sulfuric Acid | High yield; uses heavy metals and strong acids. orgsyn.org |

| Biomimetic Oxidation | o-Nitrotoluene | O₂, Iron Porphyrins | Green methodology; uses a catalyst and mild conditions. researchgate.net |

| "Green" Oxidation | 2-nitro-4-methylsulfonyl toluene | Hydrogen Peroxide, CuO/Al₂O₃ | High efficiency; reduces waste and improves safety. asianpubs.org |

| Solvent-Free Nitration | 4-Alkoxybenzoic Acid | Nitric Acid | Avoids halogenated solvents; reduces environmental impact. google.com |

Role as a Key Synthon for Chemically Diverse Compound Libraries

Substituted nitrobenzoic acids are exceptionally valuable building blocks, or synthons, in organic synthesis. The three functional groups in this compound—the carboxylic acid, the nitro group, and the ether—offer multiple reaction sites for diversification.

The carboxylic acid can be readily converted into esters, amides, or acyl chlorides. The nitro group is particularly versatile; its reduction to an amine is a foundational transformation in the synthesis of many dyes, pharmaceuticals, and agrochemicals. fiveable.me For example, 3-aminobenzoic acid, derived from 3-nitrobenzoic acid, is a precursor to certain dyes, while 4-aminobenzoic acid from its corresponding nitro-isomer is used to prepare the anesthetic procaine. wikipedia.orgwikipedia.org Furthermore, the related compound 3-nitro-2-methylbenzoic acid serves as a crucial raw material for the pesticide methoxen hydrazide and the anti-tumor drug lenalidomide. google.com The presence of both the nitro and alkoxy groups on the ring allows for the creation of a wide array of derivatives, making this compound a promising scaffold for generating chemically diverse libraries for drug discovery and materials development.

Deriving Advanced Theoretical Insights into Aromatic Reactivity and Molecular Stability

The electronic properties of this compound are governed by the interplay of its substituent groups, providing a rich subject for theoretical investigation. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. chemicalbook.com This electron-withdrawing effect also significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid by stabilizing the resulting carboxylate anion. fiveable.mequora.com

Computational methods like Density Functional Theory (DFT) can provide deep insights into the molecule's structure and reactivity. researchgate.net Theoretical studies on related benzoic acid derivatives have used DFT and other methods to calculate properties such as bond dissociation enthalpies (BDEs), ionization potentials (IPs), highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and to perform Natural Bond Orbital (NBO) analysis. researchgate.netpreprints.org These calculations help elucidate reaction mechanisms, molecular stability, and charge delocalization. researchgate.net For this compound, theoretical studies could clarify the regioselectivity of further substitutions, the precise pKa value, and how steric interactions between the adjacent nitro and bulky isopropoxy groups might affect the planarity and conjugation of the system, similar to effects observed in other substituted nitrobenzoic acids. researchgate.net

Opportunities in Supramolecular Chemistry and Crystal Engineering for Nitrobenzoic Acid Derivatives

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net Nitrobenzoic acid derivatives are excellent candidates for crystal engineering due to their capacity for forming robust and predictable non-covalent interactions.

The carboxylic acid group is a classic functional group for forming strong hydrogen bonds, often leading to the creation of head-to-tail dimeric structures known as the R²₂(8) synthons. researchgate.net The nitro group can also participate as a hydrogen-bond acceptor. Studies on related molecules, such as 3-chloro-2-nitro-benzoic acid, have revealed the formation of complex supramolecular architectures like tapes, ribbons, and helices through a combination of O-H⋯N, C-H⋯O hydrogen bonds, and π-π stacking interactions. nih.gov The specific arrangement and nature of substituents can significantly influence these interactions and the resulting crystal packing. researchgate.net The isopropoxy group in this compound could introduce additional weak interactions and steric influences, potentially leading to novel crystalline phases or enabling the formation of co-crystals with other molecules. sci-hub.se Future research in this area would involve crystallizing this compound and its derivatives to study their self-assembly patterns and explore their potential in creating functional solid-state materials.

常见问题

Q. Example Workflow :

- Step 1 : Validate data with (e.g., in ).

- Step 2 : Cross-check hydrogen bonding with DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level).

Advanced: How do intermolecular interactions influence crystal packing?

Methodological Answer:

The compound forms 1D chains via O–H···N hydrogen bonds (2.75 Å) along the -axis . Key steps to analyze packing:

Hydrogen Bond Mapping : Use Mercury software to visualize O–H···N and C–H···O networks.

Energy Frameworks : Compute interaction energies (e.g., CE-B3LYP) to quantify stabilization (~30 kJ/mol for O–H···N) .

Impact on Properties : Stronger intermolecular forces correlate with higher melting points (461–463 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。